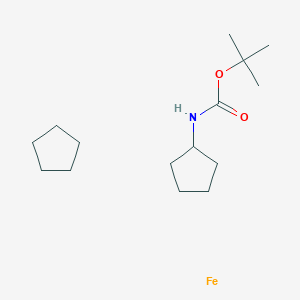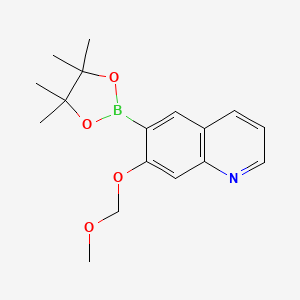
tert-butyl N-cyclopentylcarbamate;cyclopentane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-cyclopentylcarbamate;cyclopentane;iron is a complex compound that combines the properties of tert-butyl N-cyclopentylcarbamate, cyclopentane, and iron
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-cyclopentylcarbamate typically involves the reaction of cyclopentylamine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-cyclopentylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-cyclopentylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with iron makes it useful in metalloprotein studies .
Medicine
In medicine, tert-butyl N-cyclopentylcarbamate derivatives are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes, offering possibilities for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-cyclopentylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with iron, which may influence the activity of metalloproteins. The pathways involved include binding to active sites and altering the conformation of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-cyclopentylcarbamate
- Cyclopentane
- Iron complexes
Uniqueness
The uniqueness of tert-butyl N-cyclopentylcarbamate;cyclopentane;iron lies in its combined properties. The presence of tert-butyl and cyclopentyl groups, along with iron, provides a versatile platform for various chemical reactions and applications. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C15H29FeNO2 |
|---|---|
Poids moléculaire |
311.24 g/mol |
Nom IUPAC |
tert-butyl N-cyclopentylcarbamate;cyclopentane;iron |
InChI |
InChI=1S/C10H19NO2.C5H10.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;1-2-4-5-3-1;/h8H,4-7H2,1-3H3,(H,11,12);1-5H2; |
Clé InChI |
KJCMFULVSYJJNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC1.C1CCCC1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)



![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)

![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)



![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)


